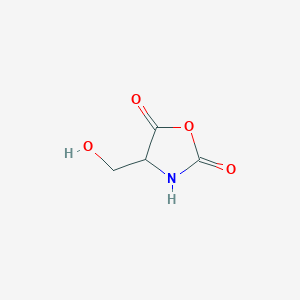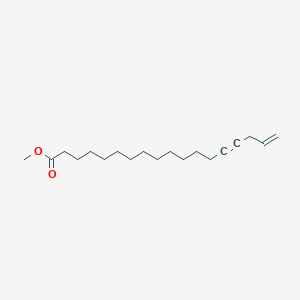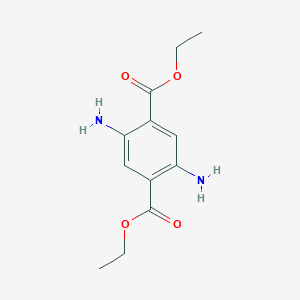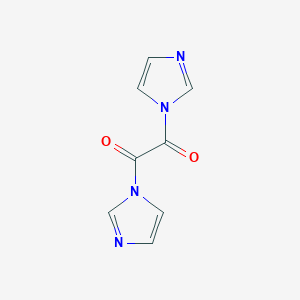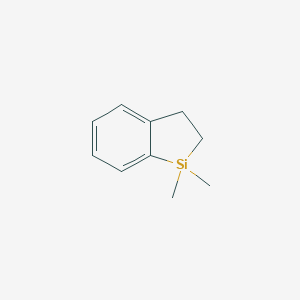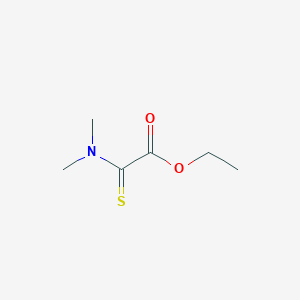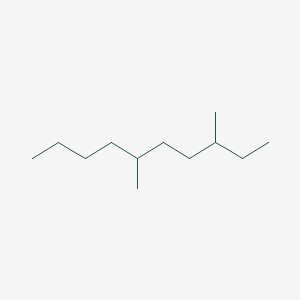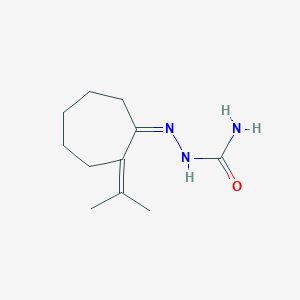
2-Isopropylidenecycloheptanone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropylidenecycloheptanone semicarbazone, also known as IPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 2-Isopropylidenecycloheptanone semicarbazone is not fully understood. However, it is believed that 2-Isopropylidenecycloheptanone semicarbazone exerts its antitumor, antiviral, and antibacterial effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and replication. 2-Isopropylidenecycloheptanone semicarbazone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. It has also been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of certain viruses.
Efectos Bioquímicos Y Fisiológicos
2-Isopropylidenecycloheptanone semicarbazone has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-Isopropylidenecycloheptanone semicarbazone inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Isopropylidenecycloheptanone semicarbazone has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 2-Isopropylidenecycloheptanone semicarbazone has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Isopropylidenecycloheptanone semicarbazone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, making it a safe compound to use in vitro and in vivo studies. However, one limitation of 2-Isopropylidenecycloheptanone semicarbazone is its solubility. 2-Isopropylidenecycloheptanone semicarbazone is poorly soluble in water, which can make it difficult to administer in vivo. In addition, 2-Isopropylidenecycloheptanone semicarbazone has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 2-Isopropylidenecycloheptanone semicarbazone. One direction is to explore the potential use of 2-Isopropylidenecycloheptanone semicarbazone as a therapeutic agent for cancer, viral, and bacterial infections. Another direction is to explore the mechanism of action of 2-Isopropylidenecycloheptanone semicarbazone and its interactions with other compounds. This could lead to the development of more effective 2-Isopropylidenecycloheptanone semicarbazone derivatives. Finally, future research could focus on improving the solubility and stability of 2-Isopropylidenecycloheptanone semicarbazone, which could increase its effectiveness in vivo.
Métodos De Síntesis
2-Isopropylidenecycloheptanone semicarbazone can be synthesized by reacting cycloheptanone with isopropylidene and semicarbazide. The reaction takes place in the presence of an acid catalyst, such as hydrochloric acid. The resulting compound is then purified by recrystallization and characterized using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Aplicaciones Científicas De Investigación
2-Isopropylidenecycloheptanone semicarbazone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-Isopropylidenecycloheptanone semicarbazone has shown promising results as an antitumor agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-Isopropylidenecycloheptanone semicarbazone has also been studied for its potential use as an antiviral agent. It has been found to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, 2-Isopropylidenecycloheptanone semicarbazone has been studied for its potential use as an antibacterial agent. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
16983-68-9 |
|---|---|
Nombre del producto |
2-Isopropylidenecycloheptanone semicarbazone |
Fórmula molecular |
C11H19N3O |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
[(Z)-(2-propan-2-ylidenecycloheptylidene)amino]urea |
InChI |
InChI=1S/C11H19N3O/c1-8(2)9-6-4-3-5-7-10(9)13-14-11(12)15/h3-7H2,1-2H3,(H3,12,14,15)/b13-10- |
Clave InChI |
CJKONCSNIIWPAE-RAXLEYEMSA-N |
SMILES isomérico |
CC(=C\1CCCCC/C1=N/NC(=O)N)C |
SMILES |
CC(=C1CCCCCC1=NNC(=O)N)C |
SMILES canónico |
CC(=C1CCCCCC1=NNC(=O)N)C |
Sinónimos |
2-Isopropylidenecycloheptanone semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
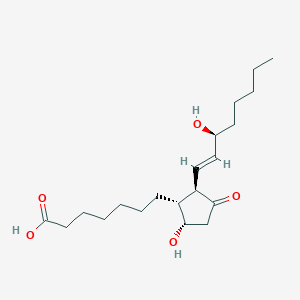
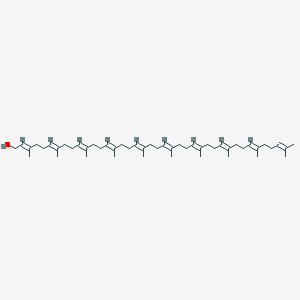
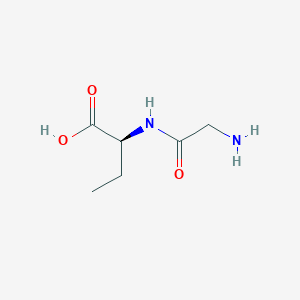
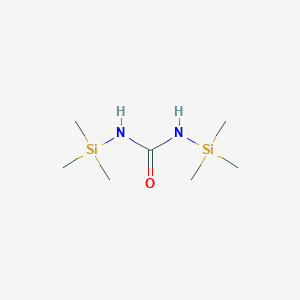
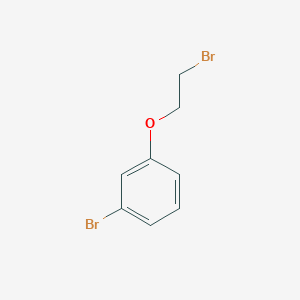
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
